molecular formula C7H5F5N2 B13040831 (1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine

(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine

Cat. No.: B13040831
M. Wt: 212.12 g/mol
InChI Key: RGAXJKGXPGDYKV-ZCFIWIBFSA-N
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Description

(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine group substituted with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine: Similar structure with chlorine atoms instead of fluorine.

    (1R)-1-(3,5-dibromopyridin-4-yl)-2,2,2-trifluoroethanamine: Similar structure with bromine atoms instead of fluorine.

Uniqueness

(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5F5N2

Molecular Weight

212.12 g/mol

IUPAC Name

(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2/t6-/m1/s1

InChI Key

RGAXJKGXPGDYKV-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C(=C(C=N1)F)[C@H](C(F)(F)F)N)F

Canonical SMILES

C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F

Origin of Product

United States

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